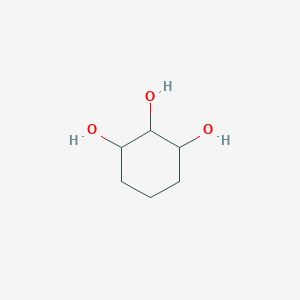

1,2,3-Cyclohexanetriol

Overview

Description

1,2,3-Cyclohexanetriol is an organic compound with the molecular formula C6H12O3. It is a triol, meaning it contains three hydroxyl (OH) groups attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Cyclohexanetriol can be synthesized through the hydrogenation of pyrogallol in the presence of a rhodium-carrying alumina catalyst. The reaction is typically conducted under hydrogen pressure ranging from 1 to 110 atmospheres, with an optimal range of 5 to 100 atmospheres, and at temperatures between 30°C and 150°C .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of high-pressure hydrogenation and efficient catalysts ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Cyclohexanetriol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed:

Oxidation: Cyclohexane-1,2,3-trione or cyclohexane-1,2,3-tricarboxylic acid.

Reduction: Cyclohexane or cyclohexanol derivatives.

Substitution: Halogenated cyclohexane derivatives or alkylated cyclohexane derivatives.

Scientific Research Applications

1,2,3-Cyclohexanetriol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3-Cyclohexanetriol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Cyclohexane-1,2,4-triol: Another triol with hydroxyl groups at different positions on the cyclohexane ring.

Cyclohexane-1,3,5-triol: A triol with hydroxyl groups at alternate positions on the cyclohexane ring.

Cyclohexane-1,2-diol: A diol with two hydroxyl groups on adjacent carbon atoms.

Uniqueness: 1,2,3-Cyclohexanetriol is unique due to the specific arrangement of its hydroxyl groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name |

cyclohexane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-4-2-1-3-5(8)6(4)9/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSANPWSFUSNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70867829 | |

| Record name | Cyclohexane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70867829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6286-43-7 | |

| Record name | 1,3-Cyclohexanetriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

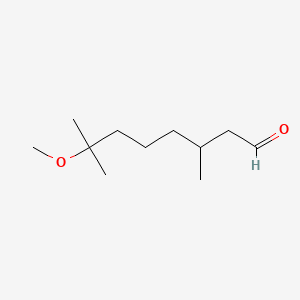

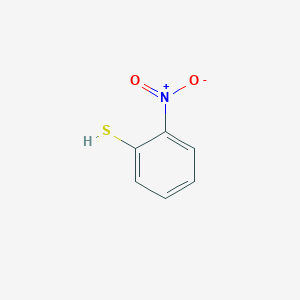

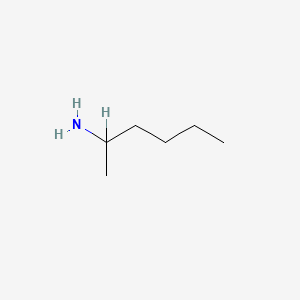

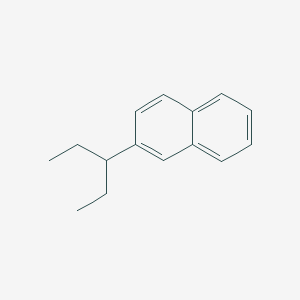

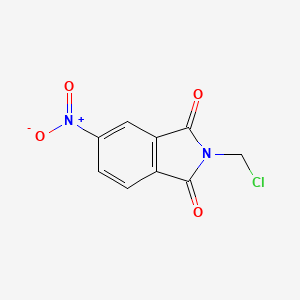

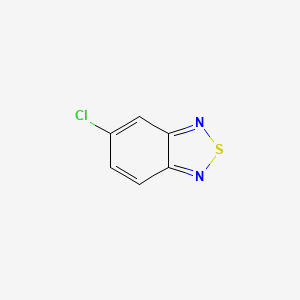

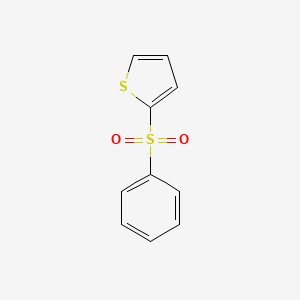

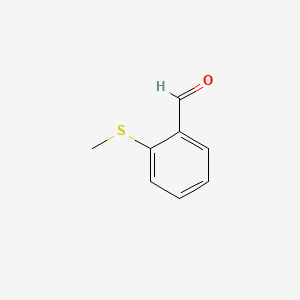

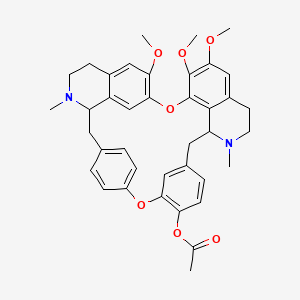

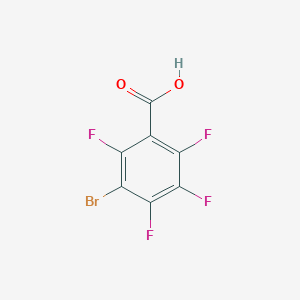

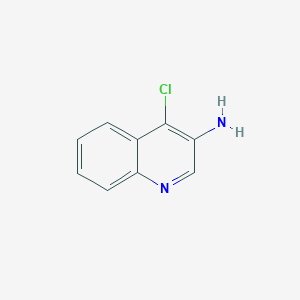

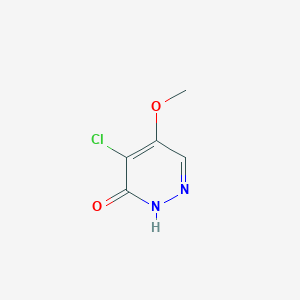

Feasible Synthetic Routes

Q1: What is the significance of 1,2,3-Cyclohexanetriol in the context of validamycin antibiotics?

A1: this compound serves as a key structural component of validamycin A, a naturally occurring antibiotic. Specifically, the aminocyclitol moiety known as validamine, present within validamycin A, is derived from this compound. Researchers have dedicated significant effort to synthesizing various derivatives of this compound to understand the structure-activity relationship of validamycin A and potentially develop novel antibiotics. [, , , , ]

Q2: Can you elaborate on the synthetic routes employed to produce derivatives of this compound relevant to validamycin research?

A2: Researchers have successfully synthesized compounds like β-D-glucopyranosylvalidamine, a crucial degradation product of validamycin A, using this compound as a starting material. [, , , , ] These syntheses often involve multiple steps, including protection and deprotection strategies, to achieve the desired regio- and stereochemical outcomes.

Q3: Beyond antibiotics, what other applications have been explored for this compound derivatives?

A3: Derivatives of this compound, particularly those containing an isopropylidene group, have been investigated for their potential as chiral stationary phases in gas chromatography. [] This application stems from the ability of these derivatives to selectively interact with enantiomers of certain compounds, enabling their separation and analysis.

Q4: How has enzymatic differentiation contributed to the study of this compound?

A4: Enzymatic differentiation has been successfully employed to synthesize chiral isopropylidene derivatives of this compound. [] This approach leverages the selectivity of enzymes to introduce chirality into the molecule, offering a potentially more efficient and environmentally friendly method compared to traditional chemical synthesis.

Q5: What is the significance of synthesizing DL-1-Epivalidamine and related compounds?

A5: DL-1-Epivalidamine, synthesized from a this compound derivative, holds structural similarity to 2-deoxystreptamine, a component of aminoglycoside antibiotics. [] Exploring the synthesis and properties of such compounds could contribute to developing new antibiotics, particularly against resistant strains.

Q6: Can this compound be used to create high-nuclearity lanthanide clusters?

A6: Yes, this compound has been successfully used as a building block in the synthesis of large lanthanide clusters. [] The hydroxyl groups of the cyclohexanetriol molecule can act as bridging ligands, connecting multiple lanthanide ions to form complex structures. This research highlights the versatility of this compound in coordinating with metal ions and its potential in developing novel materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.